molecular formula C12H7ClN2O B6414888 2-Chloro-5-(5-hydroxypyridin-2-yl)benzonitrile CAS No. 1261984-16-0

2-Chloro-5-(5-hydroxypyridin-2-yl)benzonitrile

Cat. No.: B6414888
CAS No.: 1261984-16-0
M. Wt: 230.65 g/mol
InChI Key: CNDWSSRMNFBFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(5-hydroxypyridin-2-yl)benzonitrile is an organic compound with the molecular formula C12H7ClN2O It is a derivative of benzonitrile, featuring a chloro group at the second position and a hydroxypyridinyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(5-hydroxypyridin-2-yl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzonitrile and 2,5-dihydroxypyridine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Procedure: The 2-chlorobenzonitrile is reacted with 2,5-dihydroxypyridine in the presence of the base and solvent. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(5-hydroxypyridin-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base.

Major Products

    Oxidation: Formation of 2-Chloro-5-(5-oxopyridin-2-yl)benzonitrile.

    Reduction: Formation of 2-Chloro-5-(5-aminopyridin-2-yl)benzonitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(5-hydroxypyridin-2-yl)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(5-hydroxypyridin-2-yl)benzonitrile depends on its specific application:

    Medicinal Chemistry: It may act as an inhibitor or modulator of specific enzymes or receptors, affecting biochemical pathways.

    Materials Science: The compound’s functional groups allow it to participate in polymerization reactions, contributing to the properties of the resulting materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(5-hydroxypyridin-2-yl)benzamide
  • 2-Chloro-5-(5-hydroxypyridin-2-yl)benzoic acid
  • 2-Chloro-5-(5-hydroxypyridin-3-yl)benzonitrile

Uniqueness

2-Chloro-5-(5-hydroxypyridin-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

IUPAC Name

2-chloro-5-(5-hydroxypyridin-2-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-11-3-1-8(5-9(11)6-14)12-4-2-10(16)7-15-12/h1-5,7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDWSSRMNFBFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(C=C2)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692636
Record name 2-Chloro-5-(5-hydroxypyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261984-16-0
Record name 2-Chloro-5-(5-hydroxypyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.